

Application Notes: Evodiamine (Evodol) in Gastric Cancer Cell Line Studies

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| Compound of Interest | | |
|----------------------|---------|-----------|
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Introduction

Evodiamine, a quinazolinone alkaloid extracted from the traditional Chinese herb Evodia rutaecarpa, has demonstrated significant anti-tumor activities against a variety of cancers, including gastric cancer.[1] It functions by inhibiting cancer cell proliferation, blocking the cell cycle, and inducing programmed cell death (apoptosis).[2] These application notes provide a summary of its effects on gastric cancer cell lines and its molecular mechanisms of action.

Key Applications in Gastric Cancer Cell Lines

Evodiamine has been studied in several human gastric adenocarcinoma cell lines, most notably AGS, MKN45, SGC-7901, and BGC-823. The primary applications and observed effects include:

- Inhibition of Cell Proliferation and Viability: Evodiamine significantly reduces the viability of gastric cancer cells in a dose- and time-dependent manner.[3] This makes it a potent agent for screening studies aimed at identifying cytotoxic compounds.
- Induction of Apoptosis: A key mechanism of Evodiamine's anti-cancer effect is the induction
 of apoptosis. It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor)
 apoptotic pathways.[4] This is characterized by the activation of key executioner proteins like
 caspases and the cleavage of poly (ADP-ribose) polymerase (PARP).



- Inhibition of Colony Formation: Evodiamine effectively suppresses the long-term proliferative capacity of gastric cancer cells, as demonstrated by a significant reduction in their ability to form colonies.
- Cell Cycle Arrest: Studies show that Evodiamine can arrest the cell cycle at the G2/M phase,
 preventing cancer cells from progressing through mitosis and dividing.[5]

Mechanism of Action

Evodiamine exerts its anti-cancer effects by modulating multiple critical signaling pathways that are often dysregulated in gastric cancer:

- Inhibition of the FAK/AKT/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Evodiamine inhibits the phosphorylation (activation) of Focal Adhesion Kinase (FAK), Protein Kinase B (AKT), and the Mammalian Target of Rapamycin (mTOR), leading to decreased survival signals and the promotion of apoptosis.[4]
- Modulation of Apoptosis-Related Proteins: Evodiamine alters the balance between proapoptotic and anti-apoptotic proteins. It increases the expression of the pro-apoptotic protein
 Bax while decreasing the levels of anti-apoptotic proteins such as Bcl-2, X-linked inhibitor of
 apoptosis protein (XIAP), and Survivin.[4] This shift in the Bax/Bcl-2 ratio is a critical step in
 initiating the mitochondrial apoptotic cascade.
- Activation of Caspases: The inhibition of survival pathways and the altered balance of Bcl-2 family proteins converge on the activation of a cascade of cysteine proteases known as caspases. Evodiamine has been shown to activate initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7), which are responsible for the biochemical and morphological changes associated with apoptosis.[6]
- Inhibition of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is another key pro-survival signaling molecule. Evodiamine has been found to inhibit its activation, contributing to the downregulation of target genes like Bcl-2 and Survivin.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of Evodiamine on various gastric cancer cell lines as reported in the literature.



Table 1: IC50 Values of Evodiamine on Gastric Cancer Cell Lines

| Cell Line | Incubation Time | IC50 (µM) | Reference |
|-----------|-----------------|--------------|-----------|
| AGS | 24 hours | 63.84 ± 7.64 | [7][8] |
| 48 hours | 6.69 ± 1.11 | [7][8] | |
| 72 hours | 0.86 ± 0.07 | [7][8] | _ |
| BGC-823 | 24 hours | 16.90 ± 2.04 | [3][7] |
| 48 hours | 7.16 ± 1.34 | [3][7] | |
| 72 hours | 6.44 ± 0.62 | [3][7] | _ |

Table 2: Apoptosis Induction by Evodiamine



| Cell Line | Concentration (µM) | Incubation Time Total Apoptotic Cells (%) | | Reference |
|-----------|-----------------------|--|------------------------|-----------|
| AGS | 10 | 24 hours 17.6 | | [1] |
| MKN45 | 10 | 24 hours | 24 hours 34.6 | |
| AGS | 6.25 | 24 hours | ~15% (Early + Late) | [3] |
| 12.5 | 24 hours | ~25% (Early + Late) | [3] | |
| 25 | 24 hours | ~40% (Early + Late) | [3] | |
| BGC-823 | 6.25 | 24 hours | ~10% (Early + Late) | [3] |
| 12.5 | 24 hours | ~20% (Early + Late) | [3] | |
| 25 | 24 hours | ~35% (Early + Late) | [3] | |
| SGC-7901 | 12 | 24 hours 13.1 ± 1.5 | | [2] |
| 24 | 24 hours | 21.6 ± 1.8 | [2] | _ |
| 48 | 24 hours | 30.2 ± 2.4 | [2] | |

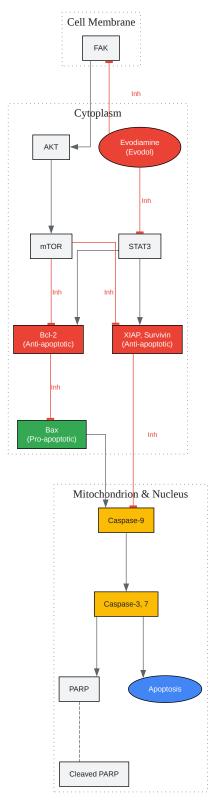
Table 3: Inhibition of Cell Viability and Colony Formation



| Cell Line | Assay | Concentrati on (µM) | Incubation Time | % Inhibition / Reduction | Reference |
|-----------|---------------------|------------------------|--------------------|--------------------------|-----------|
| AGS | Viability (WST) | 2.5 | 24 hours | ~16.7% | [1] |
| MKN45 | Viability (WST) | 1.0 | 24 hours | ~11.3% | [1] |
| 2.5 | 24 hours | ~16.3% | [1] | | |
| AGS | Colony Formation | 10 | 9 days | ~73% | [1] |
| MKN45 | Colony Formation | 10 | 9 days | ~83% | [1] |

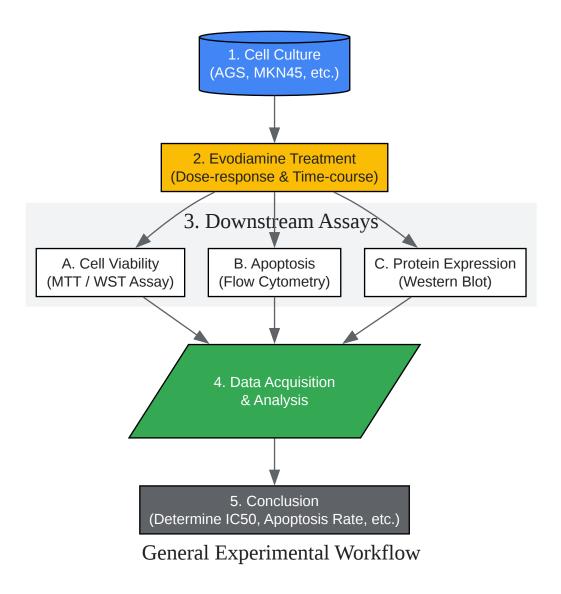
Visualizations





Evodiamine Signaling Pathway in Gastric Cancer





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